N-(2-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(morpholin-4-yl)acetamide
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Overview
Description
N-(2-CHLORO-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-2-(4-MORPHOLINYL)ACETAMIDE is a synthetic organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial processes. The unique structural features of this compound, such as the presence of a morpholine ring and a chlorinated anthraquinone moiety, contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLORO-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-2-(4-MORPHOLINYL)ACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroanthraquinone and morpholine.
Formation of Intermediate: The first step involves the reaction of 2-chloroanthraquinone with an appropriate reagent to introduce the acetyl group, forming an intermediate compound.
Morpholine Addition: The intermediate is then reacted with morpholine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLORO-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-2-(4-MORPHOLINYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the anthraquinone moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
N-(2-CHLORO-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-2-(4-MORPHOLINYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-CHLORO-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-2-(4-MORPHOLINYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Intercalating into DNA strands and affecting gene expression.
Modulating Receptor Activity: Binding to cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone Derivatives: Compounds such as 1,4-dihydroxyanthraquinone and 2-chloroanthraquinone share structural similarities.
Morpholine Derivatives: Compounds like N-(4-morpholinyl)acetamide and morpholine-4-carboxylic acid are related due to the presence of the morpholine ring.
Uniqueness
N-(2-CHLORO-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-2-(4-MORPHOLINYL)ACETAMIDE is unique due to the combination of the chlorinated anthraquinone moiety and the morpholine ring. This structural feature imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C20H17ClN2O4 |
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Molecular Weight |
384.8 g/mol |
IUPAC Name |
N-(2-chloro-9,10-dioxoanthracen-1-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C20H17ClN2O4/c21-15-6-5-14-17(20(26)13-4-2-1-3-12(13)19(14)25)18(15)22-16(24)11-23-7-9-27-10-8-23/h1-6H,7-11H2,(H,22,24) |
InChI Key |
MCULGZLACOIAAA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)Cl |
Origin of Product |
United States |
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